molecular formula C21H30O2 B1253025 5-(Pentadeca-8,11,14-trien-1-yl)resorcinol CAS No. 79473-24-8

5-(Pentadeca-8,11,14-trien-1-yl)resorcinol

Cat. No.: B1253025
CAS No.: 79473-24-8
M. Wt: 314.5 g/mol
InChI Key: OOXBEOHCOCMKAC-UTOQUPLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Cardol triene has shown promising applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has demonstrated significant anti-dengue activity by targeting the kl loops of dengue envelope proteins, preventing cellular pH-dependent fusion . This makes it a potential candidate for the development of anti-dengue inhibitors. Additionally, cardol triene has been found to have schistosomicidal activity, effectively killing Schistosoma mansoni worms

Biochemical Analysis

Biochemical Properties

5-(Pentadeca-8,11,14-trien-1-yl)resorcinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme 5-pentadecatrienyl resorcinol O-methyltransferase, which catalyzes the methylation of this compound . This interaction is crucial for the biosynthesis of certain phytotoxins, such as sorgoleone, which exhibit broad-spectrum inhibitory activity against various weed species .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to alterations in cellular function, potentially impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, its interaction with 5-pentadecatrienyl resorcinol O-methyltransferase results in the methylation of the compound, which is a critical step in the biosynthesis of certain phytotoxins . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over extended periods or under specific environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or inhibition of specific biochemical pathways . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels . The interaction with 5-pentadecatrienyl resorcinol O-methyltransferase is a key step in the biosynthesis of certain phytotoxins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are essential for understanding the compound’s overall biological activity and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its role in various cellular processes .

Preparation Methods

Cardol triene is typically isolated from cashew nut shell liquid, which is a byproduct of the cashew industry. The extraction process involves the use of solvents such as benzene, toluene, petroleum hydrocarbons, or alcohols . The separation of cardol triene from other components in the cashew nut shell liquid can be achieved through flash column chromatography, which is a sustainable and cost-effective method . This method allows for the isolation of cardol triene with high purity and reproducibility.

Chemical Reactions Analysis

Cardol triene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its competitive and irreversible inhibition of mushroom tyrosinase, with an IC50 value of 22.5 µM . Additionally, cardol triene has been used as a starting material for the synthesis of bis-benzoxazines . The compound’s phenolic hydroxyl groups and unsaturated alkenyl side chain make it a versatile reactant in organic synthesis.

Comparison with Similar Compounds

Cardol triene is structurally similar to other phenolic compounds derived from cashew nut shell liquid, such as anacardic acid and cardanol . cardol triene is unique due to its higher degree of unsaturation in the hydrocarbon tail, which contributes to its distinct biological activities. For example, while anacardic acid and cardanol also exhibit anti-dengue activity, cardol triene has shown the highest therapeutic index among these compounds . This uniqueness makes cardol triene a valuable compound for further research and development.

Similar Compounds

  • Anacardic acid
  • Cardanol
  • Cardol

These compounds share similar structural features but differ in their degree of unsaturation and specific biological activities .

Properties

IUPAC Name

5-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h2,4-5,7-8,16-18,22-23H,1,3,6,9-15H2/b5-4-,8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXBEOHCOCMKAC-UTOQUPLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872873
Record name 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79473-24-8
Record name 5-(8Z,11Z)-8,11,14-Pentadecatrien-1-yl-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79473-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, 5-(8Z,11Z)-8,11,14-pentadecatrienyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pentadeca-8,11,14-trien-1-yl)resorcinol
Reactant of Route 2
5-(Pentadeca-8,11,14-trien-1-yl)resorcinol
Reactant of Route 3
5-(Pentadeca-8,11,14-trien-1-yl)resorcinol
Reactant of Route 4
5-(Pentadeca-8,11,14-trien-1-yl)resorcinol
Reactant of Route 5
5-(Pentadeca-8,11,14-trien-1-yl)resorcinol
Reactant of Route 6
5-(Pentadeca-8,11,14-trien-1-yl)resorcinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.